7-chloro-N-(4-methylbenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
7-Chloro-5-methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities.
Properties
Molecular Formula |
C19H21ClN2O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
7-chloro-N-[(4-methylphenyl)methyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-3-5-14(6-4-13)12-21-19(23)18-9-10-22(27(2,24)25)16-11-15(20)7-8-17(16)26-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23) |
InChI Key |
YTWMIMPDOSTEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Sulfonylation: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine, such as 4-methylbenzylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to generate a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-5-methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the N-[(4-methylphenyl)methyl] and carboxamide groups.
5-Methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chlorine atom at the 7-position.
Uniqueness
The presence of the chlorine atom, methanesulfonyl group, and N-[(4-methylphenyl)methyl] carboxamide moiety in 7-chloro-5-methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide imparts unique chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
